molecular formula C24H29ClO4 B589360 6-Deschloro-4-chloro Cyproterone Acetate CAS No. 23814-68-8

6-Deschloro-4-chloro Cyproterone Acetate

Cat. No.: B589360
CAS No.: 23814-68-8
M. Wt: 416.942
InChI Key: ZNUBISXESKUWMN-HHRTUPDESA-N
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Description

6-Deschloro-4-chloro Cyproterone Acetate: is a synthetic steroidal antiandrogen and progestin. It is a derivative of cyproterone acetate, which is widely used in the treatment of androgen-dependent conditions such as prostate cancer, severe acne, and hirsutism. The compound is characterized by the presence of a chlorine atom at the 4-position and the absence of a chlorine atom at the 6-position, distinguishing it from its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deschloro-4-chloro Cyproterone Acetate typically involves the following steps:

    Starting Material: The synthesis begins with cyproterone acetate as the starting material.

    Chlorination: The 4-position of the steroid nucleus is selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Dechlorination: The chlorine atom at the 6-position is removed through a dechlorination reaction, which can be achieved using reducing agents like zinc dust in acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Utilizing large reactors for the chlorination and dechlorination steps.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: 6-Deschloro-4-chloro Cyproterone Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

6-Deschloro-4-chloro Cyproterone Acetate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.

    Biology: Studied for its antiandrogenic and progestogenic effects in various biological assays.

    Medicine: Investigated for its potential use in the treatment of androgen-dependent conditions such as prostate cancer and severe acne.

    Industry: Utilized in the synthesis of other steroidal compounds and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-Deschloro-4-chloro Cyproterone Acetate involves:

    Antiandrogenic Activity: The compound binds to androgen receptors, preventing the binding of androgens such as testosterone and dihydrotestosterone. This inhibits the androgenic effects on target tissues.

    Progestogenic Activity: It also exhibits progestogenic activity by binding to progesterone receptors, influencing the menstrual cycle and reproductive functions.

    Molecular Targets and Pathways: The primary molecular targets are androgen and progesterone receptors. The compound modulates the expression of genes involved in cell proliferation, apoptosis, and hormone regulation.

Comparison with Similar Compounds

    Cyproterone Acetate: The parent compound, widely used for its antiandrogenic and progestogenic properties.

    Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.

    Bicalutamide: Another non-steroidal antiandrogen with similar applications.

Uniqueness: 6-Deschloro-4-chloro Cyproterone Acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other antiandrogens. The presence of the chlorine atom at the 4-position and the absence of the chlorine atom at the 6-position may influence its binding affinity to androgen and progesterone receptors, as well as its metabolic stability.

Properties

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-7-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)10-8-16-14-5-6-18-20(25)21(28)15-11-19(15)23(18,4)17(14)7-9-22(16,24)3/h5-6,14-17,19H,7-11H2,1-4H3/t14-,15+,16-,17-,19-,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBISXESKUWMN-HHRTUPDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=CC4=C(C(=O)C5CC5C34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747506
Record name (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23814-68-8
Record name (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-6-chloro-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,7,7a,8,8a,8b,8c,9,10,10a-tetradecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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